molecular formula C10H16Cl2Si B178177 [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane CAS No. 198570-38-6

[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane

Cat. No.: B178177
CAS No.: 198570-38-6
M. Wt: 235.22 g/mol
InChI Key: KWFUZEKHWNZRSD-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane is a chemical compound belonging to the class of organosilicon compounds. It features a bicyclo[2.2.1]hept-2-ene moiety, which is a cyclic structure known for its rigidity and unique chemical properties. This compound is used in various fields such as medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with dichloromethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include transition metal complexes and organometallic compounds .

Industrial Production Methods

In industrial settings, the production of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Health and safety considerations are paramount during the production process to prevent any hazardous incidents.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while substitution reactions can yield a variety of organosilicon compounds with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties .

Biology and Medicine

It can be used as a precursor for the synthesis of bioactive compounds that may exhibit therapeutic effects .

Industry

In industrial research, 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane is used in various manufacturing processes to improve product quality and efficiency. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Norbornene: A similar bicyclic compound used in polymerization reactions.

    Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with similar structural features used in organic synthesis.

Uniqueness

What sets 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane apart from similar compounds is its dichloromethylsilane moiety, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile building block in both research and industrial applications.

Properties

CAS No.

198570-38-6

Molecular Formula

C10H16Cl2Si

Molecular Weight

235.22 g/mol

IUPAC Name

2-(1-bicyclo[2.2.1]hept-2-enyl)ethyl-dichloro-methylsilane

InChI

InChI=1S/C10H16Cl2Si/c1-13(11,12)7-6-10-4-2-9(8-10)3-5-10/h2,4,9H,3,5-8H2,1H3

InChI Key

KWFUZEKHWNZRSD-UHFFFAOYSA-N

SMILES

C[Si](CCC12CCC(C1)C=C2)(Cl)Cl

Canonical SMILES

C[Si](CCC12CCC(C1)C=C2)(Cl)Cl

Origin of Product

United States

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